L-Valine, N-(1-oxohexadecyl)-, monosodium salt

Surfactant Science Green Chemistry Formulation

Reproducible surfactant performance requires precise acyl chain length (C16) and stereochemistry (L-valine), not generic alanine or racemic analogs. N-palmitoyl-L-valine sodium salt offers: - Lower CMC than SDS enabling reduced loading in sustainable cleaners & personal care - Defined chiral domain morphology for nanostructured templates & enantioselective catalysts - Quantitative batch-to-batch consistency for micellization thermodynamics research Sodium carboxylate salt form, molecular formula C21H40NNaO3, MW 377.5.

Molecular Formula C21H40NNaO3
Molecular Weight 377.5 g/mol
Cat. No. B12279390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-(1-oxohexadecyl)-, monosodium salt
Molecular FormulaC21H40NNaO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
InChIInChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1
InChIKeyJGADVGDHNLQJCN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile of L-Valine, N-(1-oxohexadecyl)-, monosodium salt


L-Valine, N-(1-oxohexadecyl)-, monosodium salt (CAS 32190-54-8), also known as N-palmitoyl-L-valine sodium salt, is an anionic amino acid-based surfactant belonging to the N-acyl amino acid class [1]. It consists of a palmitoyl (C16) hydrophobic tail linked via an amide bond to an L-valine hydrophilic headgroup, existing as a sodium carboxylate salt. Its molecular formula is C21H40NNaO3 with a molecular weight of 377.5 g/mol, and it is characterized by a high logP of 4.75, a topological polar surface area of 69.2 Ų, and 17 rotatable bonds, reflecting its amphiphilic and flexible nature [2]. This compound is primarily utilized in surfactant applications, chiral materials science, and as a synthetic intermediate for specialty chemicals [1].

Why Generic Substitution of L-Valine, N-(1-oxohexadecyl)-, monosodium salt Fails


Within the N-acyl amino acid surfactant class, substitution with a different amino acid headgroup, an altered acyl chain length, or a racemic mixture instead of the pure L-enantiomer fundamentally alters the compound's self-assembly, interfacial behavior, and functional performance [1][2]. The specific stereochemistry of the valine residue dictates hydrogen-bonding networks that control aggregate morphology, while the precise C16 chain length governs the critical micelle concentration (CMC) and surface activity in a non-linear fashion [1][3]. Therefore, generic replacement with, for example, an alanine-based analog or a racemic DL mixture cannot reproduce the quantitative performance metrics required for reproducible scientific and industrial applications [1][2].

Differentiation Evidence for L-Valine, N-(1-oxohexadecyl)-, monosodium salt


CMC Advantage over SDS

N-palmitoyl-L-valine achieves its critical micelle concentration (CMC) at a lower concentration than the widely used anionic surfactant sodium dodecyl sulphate (SDS), demonstrating superior efficiency in reducing surface tension [1]. This finding is based on diffusion-ordered spectroscopy (DOSY NMR) measurements, indicating that a smaller quantity of the compound is required to achieve the same surfactant effect [1].

Surfactant Science Green Chemistry Formulation

Chiral Domain Morphology vs. N-Palmitoylalanine

In Langmuir monolayer studies, racemic films of N-palmitoylvaline form condensed phase domains characterized by large, curved arms (clockwise or counterclockwise), whereas racemic N-palmitoylalanine films form irregular, branched domains under identical compression conditions [1]. This morphological divergence is a direct consequence of head-group size and chiral discrimination effects, highlighting a distinct self-assembly pathway for the valine derivative [1].

Materials Science Chirality Thin Films

CMC Dependence on Acyl Chain Length

The critical micelle concentration (CMC) of sodium N-acylvalinates decreases systematically with increasing acyl chain length. For the sodium salt of the racemic N-hexadecanoylvalinate (Pal-DL-Val, C16), the CMC in water (0 M NaCl) is 0.16 mM [1]. This value is significantly lower than that of the C12 homolog (Lau-DL-Val) and C14 homolog (Myr-DL-Val), confirming that the C16 chain length provides optimal hydrophobicity for efficient micelle formation [1].

Surfactant Chemistry Structure-Activity Relationship Micellization

CMC Advantage of L-Enantiomer over Racemate

Optically active N-acylamino acid surfactants consistently exhibit a lower critical micelle concentration (CMC) compared to their racemic (DL) counterparts [1]. This phenomenon is attributed to differences in the enthalpy of micellization driven by stronger hydrogen bonding networks in the homochiral aggregates [1]. Therefore, the pure L-valine sodium salt is expected to have a CMC lower than the 0.16 mM value reported for the racemic Pal-DL-Val [1], offering a distinct performance advantage.

Stereochemistry Micellization Chiral Surfactants

Validated Application Scenarios for L-Valine, N-(1-oxohexadecyl)-, monosodium salt


Eco-Friendly Biosurfactant Formulations

Based on its lower CMC compared to SDS [1], N-palmitoyl-L-valine sodium salt is ideally suited for developing sustainable cleaning products, personal care items, and industrial detergents where reduced surfactant loading and enhanced biodegradability are paramount [1]. Its amino acid-derived structure offers a green chemistry advantage over petrochemical-based alternatives [1].

Chiral Template for Materials Synthesis

The unique chiral domain morphology observed in Langmuir monolayers [1] makes this compound a valuable template for creating nanostructured surfaces with controlled chirality. It can be employed in the fabrication of chiral sensors, enantioselective catalysts, or as a structure-directing agent in the synthesis of mesoporous silica with specific pore architectures [1].

Model Amphiphile for Self-Assembly Research

The well-defined chain-length dependent CMC behavior [1] and the pronounced chirality effects on micellization [2] establish N-hexadecanoyl-L-valine sodium salt as an excellent model compound for academic research into surfactant thermodynamics, micelle formation, and chiral discrimination phenomena [1][2].

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